molecular formula C11H19NO5 B3017730 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid CAS No. 220182-20-7

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Cat. No.: B3017730
CAS No.: 220182-20-7
M. Wt: 245.275
InChI Key: MZOSQXSHAOWJQY-JGVFFNPUSA-N
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Description

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine derivatives. One common method is the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc-protected piperidine derivatives are then purified through crystallization or chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Piperidine derivatives.

    Substitution: Esters or ethers.

    Oxidation: Ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-5-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-6-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to its specific position of the hydroxyl and carboxylic acid groups on the piperidine ring, which provides distinct reactivity and stability compared to its isomers. This unique structure makes it particularly useful in selective synthetic applications and in the development of specific pharmaceutical compounds .

Properties

IUPAC Name

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOSQXSHAOWJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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